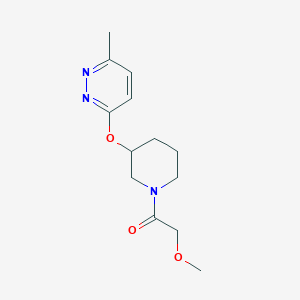

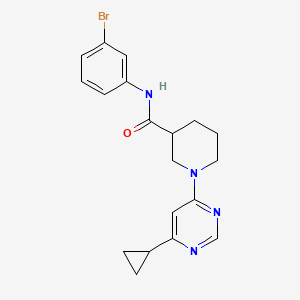

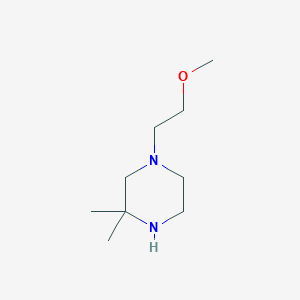

2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone" is a chemical entity that appears to be related to piperidine-based structures, which are often explored for their potential biological activities. Piperidine derivatives are known for their presence in various pharmacologically active compounds and are frequently investigated in medicinal chemistry for their potential as therapeutic agents.

Synthesis Analysis

The synthesis of piperidine-related alkaloids and derivatives often involves multi-step reactions that may include condensation, methylation, and other functional group transformations. For instance, a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was prepared through a double asymmetric allylboration of glutaldehyde, followed by aminocyclization and carbamation . Similarly, novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters were synthesized starting from p-anisaldehyde, which underwent a Mannich reaction, methylation, and oximation . These methods highlight the complexity and creativity required in synthesizing piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their interaction with biological targets. For example, the design of dopaminergic ligands involves the synthesis of compounds with specific substituents that can interact with the dopamine D2 receptor . The molecular structure is often optimized to enhance binding affinity and selectivity towards the target receptor, as seen in the synthesis of substituted piperazines .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that are essential for their functionalization and biological activity. The synthesis of piperidine-related alkaloids may involve intramolecular ring formations and decarbamation reactions . Additionally, the oximation step in the synthesis of oxime esters is a key reaction that introduces the oxime functional group, which can significantly influence the biological properties of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic profile of the compounds and can affect their absorption, distribution, metabolism, and excretion (ADME) characteristics. The characterization of these compounds typically involves various spectroscopic techniques, including IR, NMR, and mass spectrometry, to confirm their structure and purity .

Relevant Case Studies

In the context of pharmacological research, piperidine derivatives have been evaluated for their potential as antipsychotics. For instance, a series of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones were synthesized and assessed for their anti-dopaminergic and anti-serotonergic activities, with some derivatives showing a promising antipsychotic profile . These studies are crucial for understanding the therapeutic potential of piperidine derivatives and guiding the design of new compounds with improved efficacy and safety profiles.

Propriétés

IUPAC Name |

2-methoxy-1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-10-5-6-12(15-14-10)19-11-4-3-7-16(8-11)13(17)9-18-2/h5-6,11H,3-4,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPDQMFTILGQBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3003577.png)

![N-((6-cyclopropylpyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3003586.png)

![3-[(2-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B3003588.png)

![5-[(2-Methylphenoxy)methyl]-2-furoic acid](/img/structure/B3003591.png)